2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a synthetic organic compound characterized by its complex structure, which includes a quinazolinimine core substituted with fluorobenzyl, sulfanyl, dimethoxy, and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the condensation of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, where a thiol or disulfide reacts with the quinazolinimine intermediate.
Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.
Octyl Substitution: The octyl group is usually introduced via alkylation reactions, using octyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinimine core or the fluorobenzyl group, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.
Major Products
Oxidation: Sulfoxides, sulfones, and quinazolinone derivatives.
Reduction: Amines, reduced aromatic systems, and dehalogenated products.
Substitution: Various substituted quinazolinimines and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, the compound’s properties are explored for the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the quinazolinimine core can modulate the activity of the target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
- 2-[(2-bromobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
- 2-[(2-methylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
Uniqueness
Compared to these similar compounds, 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860786-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C25H32FN3O2S
- Molecular Weight : 457.6 g/mol
- Boiling Point : Approximately 573.1 °C (predicted)
- Density : 1.17 g/cm³ (predicted)
- pKa : 4.50 (predicted)
Biological Activity Overview
Research indicates that compounds similar to quinazolinimine derivatives exhibit various biological activities, including:
- Anticancer Activity : Quinazolinimine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that quinazolinimine derivatives could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. In particular, this compound was identified as a potent inhibitor against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
In vitro tests revealed that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that quinazolinimine compounds can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
Study | Findings | |
---|---|---|
Journal of Medicinal Chemistry | Inhibition of breast cancer cell proliferation with IC50 values lower than standard treatments | Promising anticancer agent |
Antibiotics Journal | Effective against both Gram-positive and Gram-negative bacteria with MIC values comparable to antibiotics | Potential for development as an antimicrobial drug |
Inflammation Research | Reduction in pro-inflammatory cytokine production in macrophages | Possible therapeutic agent for inflammatory diseases |
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2S/c1-4-5-6-7-8-11-14-29-24(27)19-15-22(30-2)23(31-3)16-21(19)28-25(29)32-17-18-12-9-10-13-20(18)26/h9-10,12-13,15-16,27H,4-8,11,14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHYDUTIQVQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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